molecular formula C13H13NO2S B1663110 p-TOLUENESULFONANILIDE CAS No. 68-34-8

p-TOLUENESULFONANILIDE

Cat. No. B1663110
CAS RN: 68-34-8
M. Wt: 247.31 g/mol
InChI Key: VLVCWODDMDGANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Toluenesulfonanilide is a chemical compound with the molecular formula C13H13NO2S . It is also known by other names such as 4-Methyl-N-phenylbenzenesulfonamide, N-Tosylaniline, and Benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of p-Toluenesulfonanilide is stabilized by intramolecular N–H···I and C–H···O bonding . The crystal packing of the polymorphs is different due to the crystallization in different crystal systems .


Physical And Chemical Properties Analysis

P-Toluenesulfonanilide has a molecular weight of 247.31 g/mol . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Chemical Research

    • p-Toluenesulfonanilide is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
    • The specific methods of application or experimental procedures are not provided, and would likely depend on the specific research context .
    • As for the results or outcomes obtained, Sigma-Aldrich does not provide this information for p-Toluenesulfonanilide .
  • Cancer Research

    • p-Toluenesulfonanilide is listed under Additional Cancer Bioactive Molecules at LGC Standards . This suggests that it may have applications in cancer research .
    • The specific methods of application or experimental procedures are not provided, and would likely depend on the specific research context .
    • As for the results or outcomes obtained, LGC Standards does not provide this information for p-Toluenesulfonanilide .
  • Crystallography

    • A study titled “Polymorphs of Substituted p‑Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation” suggests that p-Toluenesulfonanilide may have applications in the field of crystallography .
    • The specific methods of application or experimental procedures are not provided in the search results, and would likely be detailed in the full text of the study .
    • As for the results or outcomes obtained, these are not provided in the search results, and would likely be detailed in the full text of the study .

Safety And Hazards

P-Toluenesulfonanilide is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVCWODDMDGANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883218
Record name Benzenesulfonamide, 4-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-TOLUENESULFONANILIDE

CAS RN

68-34-8
Record name N-Phenyl-p-toluenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tosylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Tosylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-methyl-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toluene-4-sulphonanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TOLUENESULFONANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2P2PZ5R29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Aniline (5 g, 54 mmol) was reacted with p-toluenesulfochloride (15 g, 78 mmol) in 10% sodium hydroxide solution under standard conditions (Vogel, Id, at p. 1275). The product (8.9 g, 36 mmol) was twice recrystallized from ethanol; the melting point was 102°-103° C., yield, 67%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve aniline (930 mg, 10 mmol) in anhydrous pyridine (25 mL) and cool to 5° C. Add, by dropwise addition, p-toluenesulfonyl chloride (2.1 g, 11 mmol) and stir overnight. Partition between water and ethyl acetate and separate the organic phase. Wash the organic phase with cold 1N hydrochloric acid, saturated sodium hydrogen carbonate and brine. Dry (MgSO4) and evaporate the solvent in vacuo to give the title compound.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Aniline (1.86 g, 0.02 mol) was dissolved in methylene chloride under nitrogen and triethylamine (3.8 mL, 0.02 mol) was added. This solution wascooled in an ice bath and a solution of p-toluenesulfonyl chloride (3.8 g, 0.02 mol) was added dropwise via a syringe. After stirring this solution for 4 h at room temperature, TLC analysis (silica gel, 20% ethyl acetate/hexane) indicated completion of the reaction. The reaction mixturewas poured into ether and the precipitate filtered. The ether layer was washed with water, dried over MgSO4 and concentrated to yield an oilymaterial. This crude product was chromatographed on silica using 35% ethyl acetate and hexane to obtain a solid which was further recrystallized in methylene chloride/hexane; m.p. 104° C.; 1H NMR (CDCl3) δ2.36 (s, 3H), 7.07-7.25 (m, 8H), 7.67-7.69 (d, 2H).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

The title compound was synthesized by triturating aniline (0.5 g, 5.36 mmol), powdered sodium bicarbonate (0.9 g, 1.07 mmol) and powdered p-toluene sulfonyl chloride (1.02 g, 5.36 mmol) for 5 min at rt. The reaction mixture was stirred with water, filtered, washed with water and dried to give 16 (1.13 g, 84.9%). Product was purified by FCC by using eluent as in 15 to give 16 as white powder (0.9 g), mp-95-97° C. (lit32A 96° C.); IR(CHCl3) 3255, 1599, 1342, 1160, cm−1; 1H NMR (500 MHz, DMSOD6) δ 2.37 (s, 3H, CH3), 6.53 (br, 1H, NH), and 7.04-7.65 (m, 9H, aromatic). HRMS calcd 270.05592 (C13H13NO2S.Na+), found 270.05589.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
84.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-TOLUENESULFONANILIDE
Reactant of Route 2
Reactant of Route 2
p-TOLUENESULFONANILIDE
Reactant of Route 3
Reactant of Route 3
p-TOLUENESULFONANILIDE
Reactant of Route 4
Reactant of Route 4
p-TOLUENESULFONANILIDE
Reactant of Route 5
Reactant of Route 5
p-TOLUENESULFONANILIDE
Reactant of Route 6
Reactant of Route 6
p-TOLUENESULFONANILIDE

Citations

For This Compound
176
Citations
JJ Lu, WE Truce - The Journal of Organic Chemistry, 1985 - ACS Publications
… Lithium Diisopropylamide Induced Coupling-Condensation of JV-Methy 1-p -toluenesulfonanilide. The sulfonanilide was prepared by treating 21.4 g (0.2 mol) of N-methylaniline with …
Number of citations: 1 pubs.acs.org
박권일, 조성일 - Korean J. Cryst, 1995 - koreascience.kr
… The crystal structure of P-toluenesulfonanilide, C13H13NO2S is monoclinic, space group P21/c, a= 8.777 (1) Å, b= 9.784 (2) Å, c= 15.139 (2) Å, β= 99.00 (1), Z= 4, V= 1284.0 (6) Å3, …
Number of citations: 0 koreascience.kr
M Riaz, A Ali, M Ashfaq, M Ibrahim, N Akram… - ACS …, 2023 - ACS Publications
Polymorphism is an exciting feature of chemical systems where a compound can exist in different crystal forms. The present investigation is focused on the two polymorphic forms, …
Number of citations: 1 pubs.acs.org
JF Bunnett, JY Bassett Jr - The Journal of Organic Chemistry, 1962 - ACS Publications
… the structure, and that it were cleaved by S—0 scission4 with formation of p-toluenesulfonanilide and I, is further eliminated by the facts that no p-toluenesulfonanilide was …
Number of citations: 8 pubs.acs.org
JH Billman, RL Schmidgall - Journal of Pharmaceutical Sciences, 1970 - Elsevier
… Five and twenty-five hundredths grams (0.0200 mole) of 2'-aminop-toluenesulfonanilide was dissolved in 50 ml. of dry methanol. To this was added dropwise, with stirring, a second …
Number of citations: 20 www.sciencedirect.com
SH Kim, K Kim - Journal of the Korean Chemical Society, 1981 - koreascience.kr
… N-phenyl-p-toluenesulfonanilide wasprepared by the add社ion of diphenylamine(3.38 g, 20 mmol) to />-toluenesulfonyl chloride (3.81 g, 20 mmol) containing 3 mZ of pyridine. The …
Number of citations: 1 koreascience.kr
TL Cairns, JC Sauer - The Journal of Organic Chemistry, 1955 - ACS Publications
… Vinylation of the N-monoarylated sulfonamide, ptoluenesulfonanilide, or the unsubstituted sulfonamides, p-toluenesulfonamide and butanesulfonamide was not effected with acetylene …
Number of citations: 10 pubs.acs.org
WT Oliver, N Platonow - American Journal of Veterinary Research, 1960 - cabdirect.org
This organic mercury compound is used as a seed dressing under the name Ceresan M. It was given orally in gelatin capsules to four cattle in daily doses ranging from 11.2 to 224 mg./…
Number of citations: 3 www.cabdirect.org
S Oae, T Sakurai - Tetrahedron, 1976 - Elsevier
… of o - benzoyloxy - p - toluenesulfonanilide which was … 340mg of o - hydroxy - p - toluenesulfonanilide, mp 139MO@, … , while o - hydroxy - p - toluenesulfonanilide could not be …
Number of citations: 35 www.sciencedirect.com
DI Weisblat, BJ Magerlein… - Journal of the American …, 1953 - ACS Publications
… The method of reductive cleavage as described by Ohle was repeated in this Laboratory with ptoluenesulfonanilide. The equation for this reaction using Ohle’sscheme is …
Number of citations: 70 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.